molecular formula C5H5F5O2S B13809593 2-[(Pentafluoroethyl)sulfanyl]propanoic acid CAS No. 77758-95-3

2-[(Pentafluoroethyl)sulfanyl]propanoic acid

Cat. No.: B13809593
CAS No.: 77758-95-3
M. Wt: 224.15 g/mol
InChI Key: QNNWIUVRKQTQFX-UHFFFAOYSA-N
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Description

2-[(Pentafluoroethyl)sulfanyl]propanoic acid (CAS 77758-95-3) is a fluorinated organosulfur compound with the molecular formula C₅H₅F₅O₂S and a molecular weight of 224.15 g/mol . Its structure consists of a propanoic acid backbone substituted with a pentafluoroethylsulfanyl (–S–C₂F₅) group. The compound exhibits high electronegativity due to the pentafluoroethyl group, enhancing the acidity of its carboxylic acid moiety (pKa ≈ 1.8–2.2, estimated based on fluorinated analogs). Key physical properties include a boiling point of 170.5°C, density of 1.52 g/cm³, and a flash point of 56.9°C .

Properties

CAS No.

77758-95-3

Molecular Formula

C5H5F5O2S

Molecular Weight

224.15 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethylsulfanyl)propanoic acid

InChI

InChI=1S/C5H5F5O2S/c1-2(3(11)12)13-5(9,10)4(6,7)8/h2H,1H3,(H,11,12)

InChI Key

QNNWIUVRKQTQFX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pentafluoroethyl)sulfanyl]propanoic acid typically involves the reaction of pentafluoroethyl sulfide with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed reaction conditions, including temperature, pressure, and reaction time, are optimized based on the specific requirements of the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may include purification steps such as distillation, crystallization, or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(Pentafluoroethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides or amines for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents to facilitate the desired transformation.

Major Products Formed

Scientific Research Applications

2-[(Pentafluoroethyl)sulfanyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[(Pentafluoroethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The pentafluoroethyl group imparts unique electronic properties to the compound, enhancing its binding affinity and specificity for certain targets. The sulfanyl group can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Electronic Features
2-[(Pentafluoroethyl)sulfanyl]propanoic acid –S–C₂F₅ C₅H₅F₅O₂S 224.15 Strong electron-withdrawing (high F content)
2-[(Trifluoromethyl)sulfanyl]propanoic acid –S–CF₃ C₄H₅F₃O₂S 174.14 Moderate electron-withdrawing (3 F atoms)
2-[(4-Fluorophenyl)sulfanyl]propanoic acid –S–C₆H₄F C₉H₇FO₂S 198.22 Aromatic ring with inductive (-I) effect
2-[(4-Methylphenyl)sulfanyl]propanoic acid –S–C₆H₄CH₃ C₁₀H₁₂O₂S 196.26 Electron-donating methyl (+I effect)
2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid –S–C₆H₄Br + –NHCOCH₃ C₁₁H₁₁BrNO₃S 317.19 Bromine (-I effect) and hydrogen-bonding

Key Observations :

  • The pentafluoroethyl group confers the strongest electron-withdrawing effect, increasing carboxylic acid acidity compared to trifluoromethyl or aryl derivatives.
  • Bromine in the 4-bromophenyl analog (CAS 126253-78-9) enhances lipophilicity (logP ≈ 3.2 estimated) and polarizability .

Physicochemical and Thermal Properties

Compound Name Boiling Point (°C) Density (g/cm³) LogP (Estimated) Thermal Stability
This compound 170.5 1.52 2.1 High (C–F bond strength)
2-[(Trifluoromethyl)sulfanyl]propanoic acid ~155 (estimated) 1.45 1.6 Moderate
2-[(4-Fluorophenyl)sulfanyl]propanoic acid 220–230 1.38 2.8 Moderate (aromatic stability)
2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid N/A N/A 1.9 High (sulfonyl group)

Key Observations :

  • The pentafluoroethyl analog has the highest density (1.52 g/cm³) due to fluorine’s atomic mass.
  • Sulfonyl-containing analogs (e.g., CAS 1155563-59-9) exhibit enhanced thermal stability from strong S=O bonds .

Biological Activity

2-[(Pentafluoroethyl)sulfanyl]propanoic acid, a compound of interest in various fields, exhibits unique biological activities due to its structural characteristics. This article delves into its biological effects, metabolism, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The compound is characterized by a pentafluoroethyl group attached to a sulfanyl propanoic acid backbone. Its distinct fluorinated structure may influence its biological interactions and metabolic pathways.

Metabolism

The metabolism of this compound primarily involves enzymatic hydrolysis, leading to the formation of various metabolites. Similar compounds, such as propionic acid, have been shown to affect fatty acid metabolism in the liver and plasma, suggesting potential parallels in biological activity .

Physiological Impacts

Research indicates that propionic acid derivatives can lower fatty acid content in the liver and plasma, reduce food intake, and exert immunosuppressive actions. These effects are mediated through several molecular mechanisms, including activation of G-protein coupled receptors and inhibition of inflammatory pathways via NF-κB .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Fatty Acid RegulationLowers fatty acids in liver/plasma
Food IntakeReduces food consumption
ImmunosuppressionExerts immunosuppressive effects
Inflammatory ResponseInhibits NF-κB pathway

Study on Propionic Acid Derivatives

A case study focusing on the effects of propionic acid derivatives highlighted their role in metabolic regulation. Participants consuming diets enriched with these acids exhibited improved insulin sensitivity and reduced markers of inflammation. The study concluded that such compounds could be beneficial in managing obesity and type 2 diabetes .

Toxicological Profile

The safety profile of this compound has not been extensively documented; however, related compounds have shown low acute toxicity with an LD50 ranging from 2500 to 8200 mg/kg in animal studies. Observed sub-lethal effects included respiratory irritation and changes in nasal epithelium upon high-dose exposure .

Table 2: Toxicological Data

EndpointResultReference
Acute Toxicity (LD50)2500 - 8200 mg/kg
Respiratory IrritationYes (at high concentrations)
GenotoxicityNot expected

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